

Spectroscopic and Synthetic Profile of 4-Iodo-1-naphthaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-Iodo-1-naphthaldehyde

Cat. No.: B15501176

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for **4-Iodo-1-naphthaldehyde**. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines established data for the parent molecule, 1-naphthaldehyde, with predicted spectroscopic shifts based on the substituent effects of iodine. The experimental protocol is a proposed method based on established organic synthesis reactions.

Spectroscopic Data

The introduction of an iodine atom at the 4-position of the naphthalene ring is expected to influence the electronic environment of the molecule, leading to predictable shifts in its spectroscopic signatures compared to the parent 1-naphthaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (^1H) NMR Spectroscopy

The ^1H NMR spectrum of **4-Iodo-1-naphthaldehyde** is expected to show distinct signals for the aldehydic proton and the six aromatic protons. The iodine atom will induce shifts in the neighboring protons, primarily through inductive and anisotropic effects.

| Proton Assignment | Predicted Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|-------------------|--|--------------|---------------------------|
| H-C=O | ~10.1 | s | - |
| H-2 | ~7.5-7.7 | d | ~8.0 |
| H-3 | ~8.0-8.2 | d | ~8.0 |
| H-5 | ~8.1-8.3 | d | ~8.5 |
| H-6 | ~7.6-7.8 | t | ~7.5 |
| H-7 | ~7.5-7.7 | t | ~7.5 |
| H-8 | ~9.1-9.3 | d | ~8.5 |

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum will reflect the presence of eleven distinct carbon atoms. The carbon atom bearing the iodine (C-4) is expected to show a significant upfield shift due to the heavy atom effect.

| Carbon Assignment | Predicted Chemical Shift (δ , ppm) |
|-------------------|--|
| C=O | ~193 |
| C-1 | ~135 |
| C-2 | ~130 |
| C-3 | ~140 |
| C-4 | ~95-100 |
| C-4a | ~138 |
| C-5 | ~130 |
| C-6 | ~128 |
| C-7 | ~125 |
| C-8 | ~132 |
| C-8a | ~131 |

Infrared (IR) Spectroscopy

The IR spectrum of **4-Iodo-1-naphthaldehyde** will be characterized by the strong carbonyl stretch of the aldehyde group and vibrations associated with the substituted naphthalene ring.

| Vibrational Mode | Expected Wavenumber (cm^{-1}) | Intensity |
|------------------------|--|---------------|
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aldehyde) | 2850-2750 | Medium |
| C=O stretch (aldehyde) | 1700-1680 | Strong |
| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |
| C-I stretch | 600-500 | Medium |

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

| Parameter | Value |
|---------------------------|---|
| Molecular Formula | C ₁₁ H ₇ IO |
| Molecular Weight | 282.08 g/mol |
| Major Fragment Ions (m/z) | 282 (M ⁺), 253 (M ⁺ - CHO), 126 (M ⁺ - I - CHO) |

Experimental Protocols

Proposed Synthesis of **4-Iodo-1-naphthaldehyde**

A plausible synthetic route for **4-Iodo-1-naphthaldehyde** involves the direct iodination of 1-naphthaldehyde.

Materials:

- 1-Naphthaldehyde
- Iodine (I₂)
- Periodic acid (H₅IO₆) or another suitable oxidizing agent
- Sulfuric acid (concentrated)
- Acetic acid
- Dichloromethane
- Sodium thiosulfate solution
- Sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

- Hexane and Ethyl acetate for elution

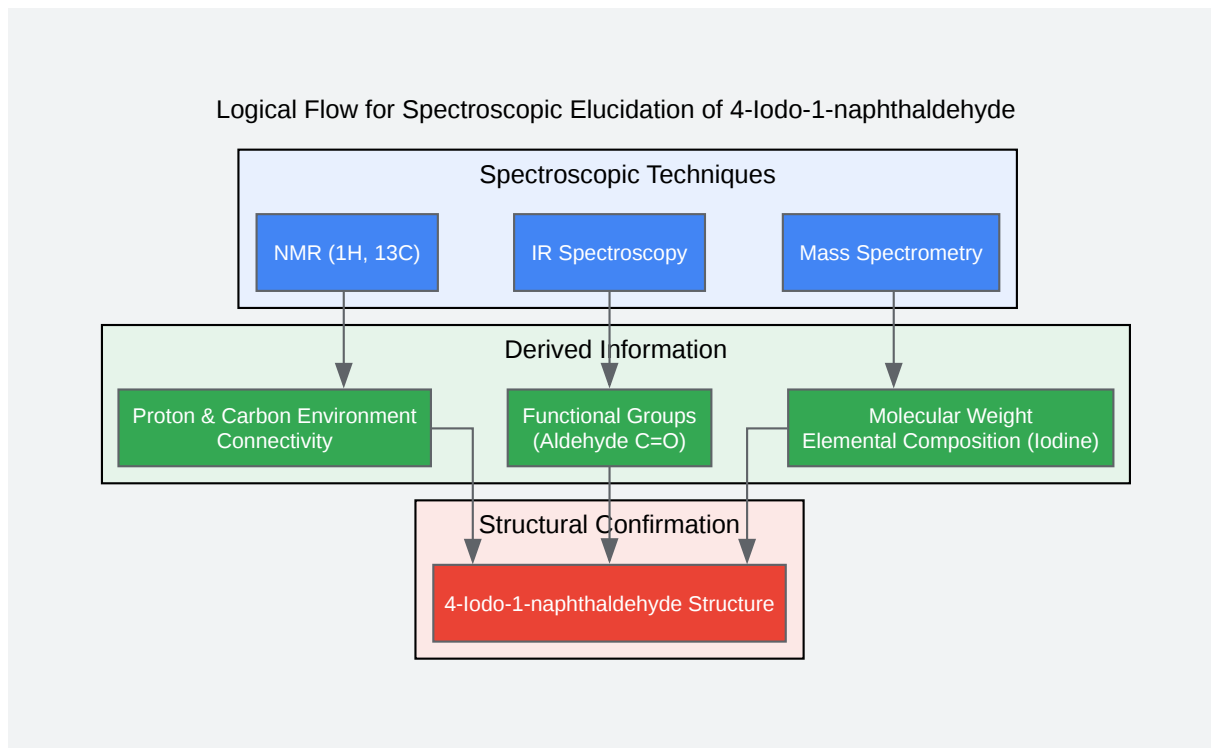
Procedure:

- In a round-bottom flask, dissolve 1-naphthaldehyde in glacial acetic acid.
- Add iodine and periodic acid to the solution.
- Slowly add concentrated sulfuric acid dropwise while stirring the mixture in an ice bath.
- Allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into a beaker containing ice water.
- Extract the aqueous layer with dichloromethane.
- Wash the combined organic layers with sodium thiosulfate solution to remove excess iodine, followed by a wash with sodium bicarbonate solution and then brine.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **4-Iodo-1-naphthaldehyde**.

Spectroscopic Analysis Protocol:

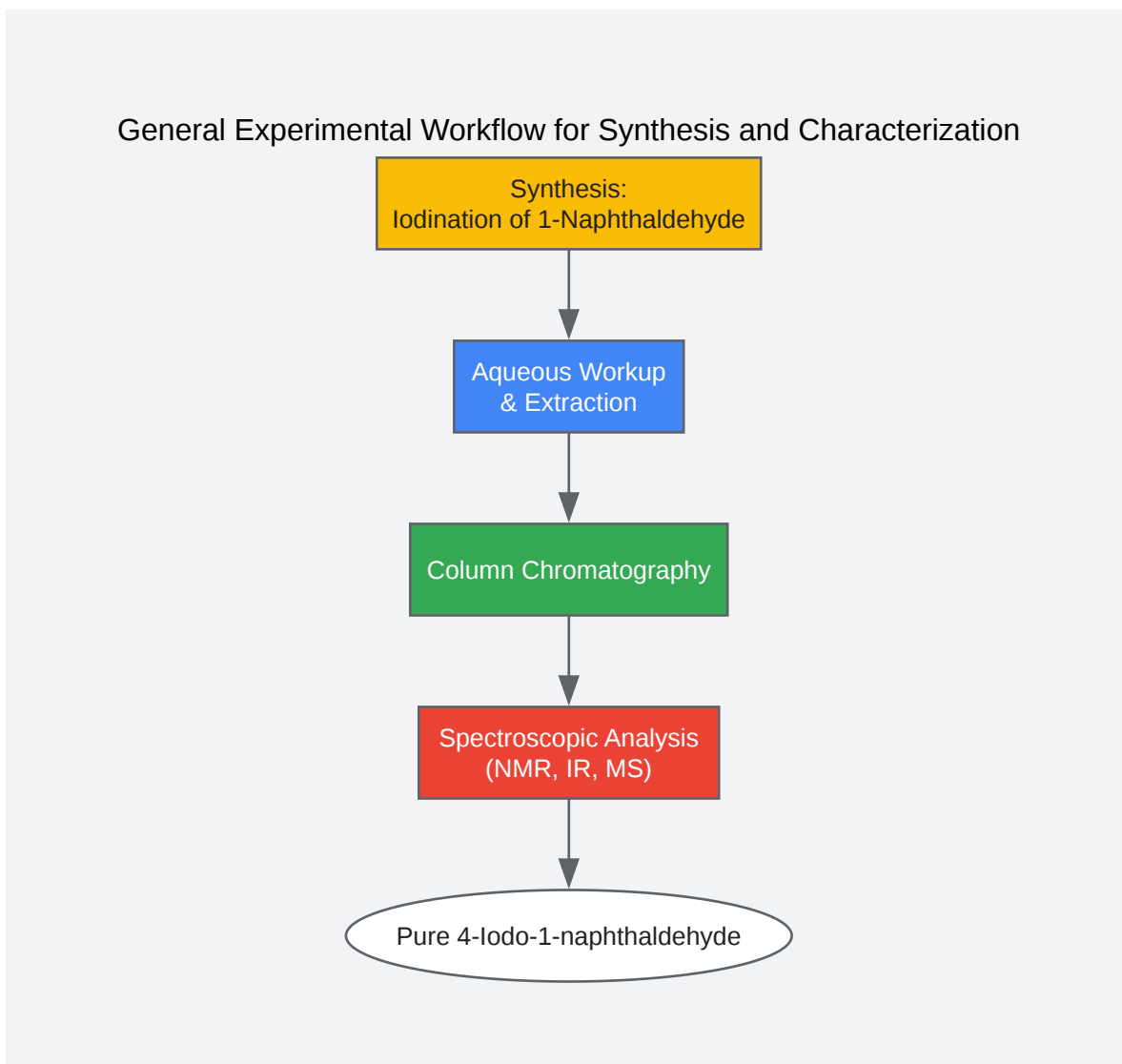
- NMR: ^1H and ^{13}C NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as an internal standard.
- IR: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film on a salt plate.
- MS: Mass spectra can be acquired using an electron ionization (EI) mass spectrometer.

Visualizations



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Caption: Spectroscopic data correlation for structural confirmation.



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Caption: Synthesis and characterization workflow.

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